![molecular formula C18H18N2O3 B4882245 N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide](/img/structure/B4882245.png)
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide
Overview
Description
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide, also known as AEB071, is a small molecule inhibitor of protein kinase C (PKC). PKC is a family of serine/threonine kinases that play a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. AEB071 has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and transplant rejection.
Mechanism of Action
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide exerts its pharmacological effects by selectively inhibiting the activity of PKC. PKC is a critical signaling molecule that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide binds to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has also been shown to inhibit angiogenesis, which is critical for tumor growth and metastasis.
In autoimmune disorders, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been shown to suppress the activity of T cells, which play a critical role in the pathogenesis of these diseases. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has also been shown to reduce the levels of pro-inflammatory cytokines, which are elevated in autoimmune disorders.
Advantages and Limitations for Lab Experiments
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide is also selective for PKC, which allows for the specific inhibition of this signaling molecule without affecting other cellular processes.
One limitation of N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide is its potential off-target effects. Although N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide is selective for PKC, it may still interact with other cellular proteins and pathways, leading to unintended effects. Another limitation is the potential for resistance to develop over time, which may limit its long-term efficacy in treating diseases.
Future Directions
There are several future directions for the study of N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide. One direction is the development of more potent and selective PKC inhibitors. Another direction is the investigation of N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their efficacy.
In cancer, future studies could focus on the identification of biomarkers that predict response to N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide, as well as the development of strategies to overcome resistance to the drug. In autoimmune disorders, future studies could focus on the long-term safety and efficacy of N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide in clinical settings, as well as the identification of patient populations that may benefit the most from this therapy.
Conclusion:
In conclusion, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide is a small molecule inhibitor of PKC that has potential therapeutic applications in various diseases, including cancer and autoimmune disorders. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide exerts its pharmacological effects by selectively inhibiting the activity of PKC, leading to various biochemical and physiological effects. Although N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has several advantages for lab experiments, it also has limitations that need to be addressed in future studies. Overall, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide represents a promising therapeutic option for the treatment of various diseases.
Scientific Research Applications
N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In cancer, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including melanoma, pancreatic cancer, and breast cancer. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In autoimmune disorders, N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has been shown to suppress the activity of T cells, which play a critical role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N-[1-(aminocarbonyl)-2-(2-ethoxyphenyl)vinyl]benzamide has also been shown to prevent transplant rejection by inhibiting the activation and proliferation of T cells.
properties
IUPAC Name |
N-[(E)-3-amino-1-(2-ethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-2-23-16-11-7-6-10-14(16)12-15(17(19)21)20-18(22)13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H2,19,21)(H,20,22)/b15-12+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNRVYSVJDLGKV-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C(C(=O)N)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C(\C(=O)N)/NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-3-amino-1-(2-ethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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